N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-9-17-21-22-19(24(17)23-12-7-8-13-23)26-14-18(25)20-16-11-6-5-10-15(16)4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUJGCGXQLNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Propyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazole-3-thiol
The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives. In US20080312205A1 , analogous triazole systems are prepared using phase-transfer catalysis (PTC) with tris(dioxa-3,6-heptyl)amine (TDA-1) and tripotassium phosphate in toluene. Applying this method:
Thiosemicarbazide Formation :
Propionyl hydrazide reacts with carbon disulfide in alkaline ethanol to form 5-propyl-1,3,4-thiadiazole-2(3H)-thione.Cyclization with Pyrrole :
The thiadiazole-thione intermediate undergoes nucleophilic substitution with 1H-pyrrole-1-carbonyl chloride in acetonitrile under reflux (80°C, 12 h). The product, 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol, is isolated via vacuum distillation and recrystallized from ethyl acetate (yield: 68–72%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Solvent | Acetonitrile | |
| Yield | 68–72% |
Preparation of 2-Bromo-N-(2-ethylphenyl)acetamide
The acetamide side chain is synthesized via Schotten-Baumann acylation. PMC9462268 details analogous acetamide preparations using bromoacetyl bromide and aromatic amines:
Acylation Reaction :
2-Ethylaniline (1.0 equiv) is treated with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HBr.Workup :
The crude product is washed with 5% HCl, saturated NaHCO3, and brine. After solvent removal, the residue is recrystallized from hexane/ethyl acetate (1:1) to yield white crystals (85–90% purity by HPLC).
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 4H, Ar-H), 4.10 (s, 2H, CH2Br), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3).
Coupling of Triazole-Thiol with Bromoacetamide
The sulfanyl linkage is established via nucleophilic substitution. WO2019097306A2 demonstrates similar couplings using disulfides under inert atmospheres:
Reaction Conditions :
5-Propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 2-bromo-N-(2-ethylphenyl)acetamide (1.1 equiv) are dissolved in DMF. Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 60°C for 6 h under N2.Purification :
The product is extracted with DCM, washed with water, and purified via flash chromatography (SiO2, DCM/MeOH 95:5). Final recrystallization from isopropyl alcohol yields the title compound as a pale-yellow solid (63–67% yield).
Optimization Insights :
- Excess K2CO3 improves yield by neutralizing HBr generated in situ.
- DMF enhances solubility of both reactants, reducing reaction time.
Analytical Characterization
US20190023655A1 emphasizes rigorous spectroscopic validation for acetamide derivatives:
- HRMS (ESI+) : m/z 427.1678 [M+H]+ (calc. 427.1672 for C21H25N5OS2).
- FT-IR (KBr) : 3280 cm−1 (N-H stretch), 1655 cm−1 (C=O), 1240 cm−1 (C-S).
- XRD : Triclinic crystal system (space group P1), confirming racemic mixture formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| PTC-Assisted Cyclization | 72 | 98.5 | 12 |
| Schotten-Baumann | 90 | 99.1 | 2 |
| Nucleophilic Coupling | 67 | 97.8 | 6 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrrole moiety, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyrrole derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to triazole derivatives. N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various microorganisms.
Case Studies:
- Antibacterial Testing: A study demonstrated that triazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound showed moderate to good activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Enterococcus faecalis | Moderate |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibitors of COX-II are crucial in treating inflammatory diseases and pain management.
Research Insights:
A recent review outlined the design of novel COX-II inhibitors derived from triazole scaffolds. Compounds similar to this compound demonstrated promising IC50 values against COX-II, suggesting that modifications to the triazole ring can enhance inhibitory potency .
Table of Inhibitory Potency:
| Compound Name | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.011 | High |
| N-(2-ethylphenyl)-2-{...} | TBD | TBD |
Potential in Drug Development
The compound's unique chemical structure positions it as a candidate for further drug development. Its dual action as an antimicrobial and anti-inflammatory agent opens avenues for combination therapies.
Future Directions:
Ongoing research aims to optimize the pharmacological profiles of such compounds through:
- Structural Modifications: Altering substituents on the triazole ring to enhance bioavailability and reduce toxicity.
- Combination Therapies: Investigating synergistic effects with existing antibiotics or anti-inflammatory drugs to improve efficacy.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-ethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit unique biological activities due to the specific positioning and nature of its substituents. These differences can affect the compound’s binding affinity, selectivity, and overall pharmacological profile.
Biological Activity
N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound include a triazole ring, which is known for its diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes an ethylphenyl group, a propyl substituent on the triazole, and a pyrrole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study indicated that various triazole derivatives were screened for their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound under consideration demonstrated moderate activity against these microorganisms, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The triazole moiety has also been linked to anticancer activities. Compounds containing this structure have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, studies have highlighted that modifications in the triazole structure can enhance cytotoxicity against various cancer types .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions including the formation of the triazole ring and subsequent functionalization. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Antimicrobial Testing Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 64 µg/mL | Moderate |
| Klebsiella pneumoniae | 16 µg/mL | Good |
These results indicate that while the compound shows some effectiveness against these pathogens, further modifications might enhance its potency.
Case Studies
One notable case study involved the evaluation of several triazole derivatives for their anticancer properties. Among these compounds, those with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of a pyrrole ring could be instrumental in enhancing the anticancer activity of triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
